2,3-Dichloro-4-methoxybenzyl cyanide

Description

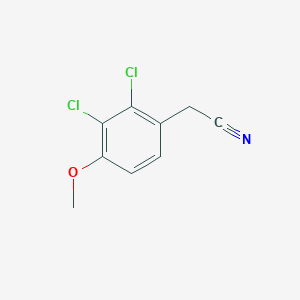

2,3-Dichloro-4-methoxybenzyl cyanide (C₉H₇Cl₂NO, MW: 216.07 g/mol) is a substituted benzyl cyanide derivative featuring two chlorine atoms at the 2- and 3-positions and a methoxy group at the 4-position of the aromatic ring. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or fine chemicals. Its structural complexity and substituent arrangement make it a subject of interest in reactivity studies and toxicological assessments.

Properties

CAS No. |

213994-78-6 |

|---|---|

Molecular Formula |

C9H7Cl2NO |

Molecular Weight |

216.06 g/mol |

IUPAC Name |

2-(2,3-dichloro-4-methoxyphenyl)acetonitrile |

InChI |

InChI=1S/C9H7Cl2NO/c1-13-7-3-2-6(4-5-12)8(10)9(7)11/h2-3H,4H2,1H3 |

InChI Key |

HWTRFMJYHOISSP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)CC#N)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 2,3-Dichloro-4-methoxybenzyl cyanide and related compounds:

Key Observations :

Toxicity and Handling Considerations

- Cyanide Release Risk: Unlike 4-methoxybenzyl trichloroacetimidate (non-cyanogenic), this compound may release cyanide ions upon metabolic degradation, requiring adherence to cyanide poisoning management guidelines (e.g., hydroxocobalamin or sodium thiosulfate therapy) .

- Comparison with Caffeic Acid : Caffeic acid exhibits low toxicity and is widely used in food and cosmetics , whereas the target compound’s cyanide moiety limits its applications to controlled laboratory settings.

Research Findings and Data

Metabolic and Toxicokinetic Data

- Cyanide Tolerance : Plasma cyanide levels >3 μmol/L correlate with clinical toxicity, necessitating rapid intervention .

- Antidote Efficacy : Sodium thiosulfate mitigates cyanide toxicity by enhancing conversion to thiocyanate, though its use in pediatric cases may require caution due to heart rate effects .

Stability and Reactivity

- Hydrolytic Stability : The methoxy group in the target compound may reduce hydrolysis rates compared to hydroxylated analogs like caffeic acid.

- Thermal Decomposition : Chlorine substituents increase thermal stability but may generate toxic fumes (e.g., HCl, HCN) under extreme conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.